HDAC3 Inhibitory Potency Comparison
In a comparative study of pyridine-based HDAC inhibitors, the 2′-aminoanilide derived from 3-pyridylacrylic acid (nicotinic anilide 12d) inhibited HDAC3 with an IC50 of 0.113 μM. The 2-pyridyl and 4-pyridyl regioisomers, as well as phenylacryloyl-based analogs, were not reported to achieve comparable potency; the study identified the nicotinic scaffold as the preferred regioisomeric basis for class I-selective HDAC inhibition [1].
| Evidence Dimension | HDAC3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.113 μM (anilide 12d bearing the 3-pyridylacryloyl moiety) |
| Comparator Or Baseline | 2-Pyridyl and 4-Pyridyl analogs – not listed among active compounds in the study |
| Quantified Difference | Only the 3-pyridyl (nicotinic) scaffold yielded sub-micromolar HDAC3 inhibition within the 2′-aminoanilide series. |
| Conditions | In vitro enzymatic assay against recombinant human HDAC3. |
Why This Matters
Procurement of the 3-pyridyl isomer is mandatory for replicating the sub-micromolar HDAC3 inhibitory activity reported in this chemotype series.
- [1] Zwergel, C. et al. Novel Pyridine-Based Hydroxamates and 2′-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity. Eur. J. Med. Chem. 2021, 213, 113174. View Source
